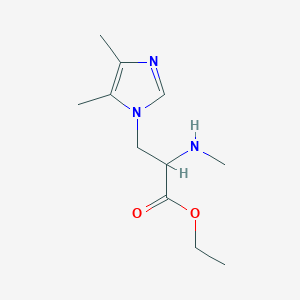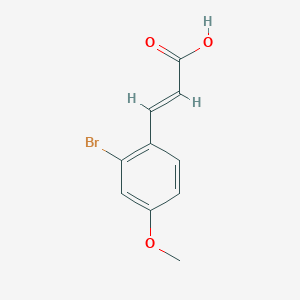
2-Bromo-4-methoxycinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methoxycinnamic acid is an organic compound that belongs to the cinnamic acid family It is characterized by the presence of a bromine atom at the second position and a methoxy group at the fourth position on the cinnamic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxycinnamic acid typically involves the bromination of 4-methoxycinnamic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of 4-methoxycinnamic acid in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-methoxycinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the cinnamic acid backbone can be reduced to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of 2-bromo-4-methoxybenzaldehyde or 2-bromo-4-methoxybenzoic acid.
Reduction: Formation of 2-bromo-4-methoxyhydrocinnamic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methoxycinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxycinnamic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-hydroxycinnamic Acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
2-Bromo-4-methylcinnamic Acid: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
2-Bromo-4-methoxycinnamic acid is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C10H9BrO3 |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
(E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
InChI-Schlüssel |
SVYFKHQTEBUNEY-HWKANZROSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)O)Br |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


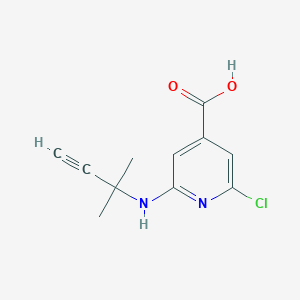
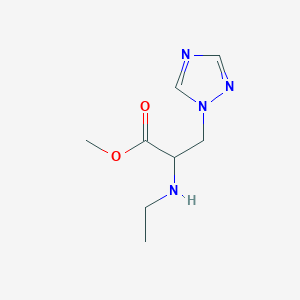
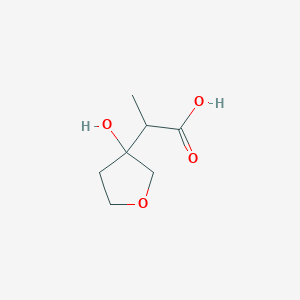
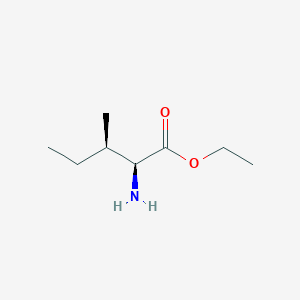
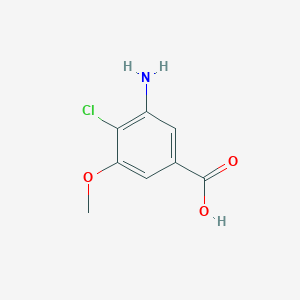
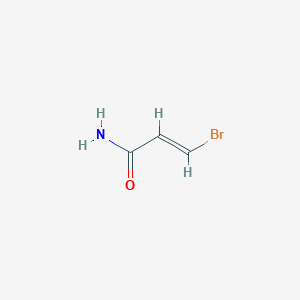
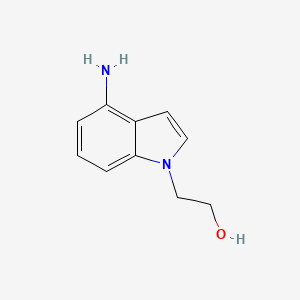

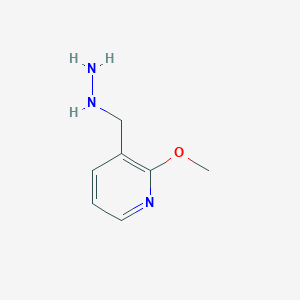
![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
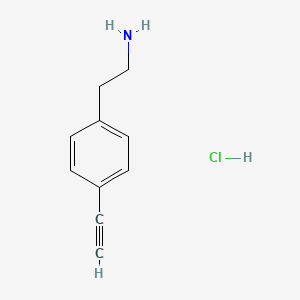
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B15313207.png)

